

# Technical Guide: Spectroscopic and Synthetic Analysis of 1-Methoxypropan-2-yl Methanesulfonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available mass spectrometry and nuclear magnetic resonance (NMR) data for **1-Methoxypropan-2-yl methanesulfonate**. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted mass spectrometry data, alongside experimental data for its precursor, **1-methoxy-2-propanol**, for contextual reference. Furthermore, it outlines generalized experimental protocols for the characterization of small organic molecules by NMR and mass spectrometry, and a specific protocol for the synthesis of the title compound.

### **Data Presentation**

The following tables summarize the available mass spectrometry data for **1-Methoxypropan-2-yl methanesulfonate** and the experimental spectral data for its precursor, **1-methoxy-2-propanol**.

Table 1: Predicted Mass Spectrometry Data for 1-Methoxypropan-2-yl methanesulfonate



Adduct	Predicted m/z
[M+H] <sup>+</sup>	169.0529
[M+Na] <sup>+</sup>	191.0348
[M+K] <sup>+</sup>	207.0088
[M+NH <sub>4</sub> ] <sup>+</sup>	186.0794

Data sourced from computational predictions.

Table 2: Experimental <sup>1</sup>H NMR Data for 1-Methoxy-2-propanol

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.95	m	1H	СН
3.42	dd	1H	CH <sub>2</sub>
3.35	S	3H	OCH <sub>3</sub>
3.28	dd	1H	CH <sub>2</sub>
1.15	d	3H	СНз

Solvent: CDCl<sub>3</sub>. Frequencies and coupling constants are instrument-dependent.

Table 3: Experimental <sup>13</sup>C NMR Data for 1-Methoxy-2-propanol

Chemical Shift (ppm)	Assignment
75.9	СН
68.2	CH <sub>2</sub>
59.1	OCH <sub>3</sub>
18.6	CH₃



Solvent: CDCl3.

Table 4: Experimental Mass Spectrometry Data for 1-Methoxy-2-propanol

m/z	Relative Intensity (%)	Assignment
90	15	[M]+
75	100	[M-CH₃] <sup>+</sup>
59	80	[M-OCH <sub>3</sub> ] <sup>+</sup>
45	65	[CH <sub>3</sub> OCH <sub>2</sub> ] <sup>+</sup>

Ionization method: Electron Ionization (EI).

# Experimental Protocols Synthesis of 1-Methoxypropan-2-yl methanesulfonate

This protocol describes the synthesis of **1-Methoxypropan-2-yl methanesulfonate** from **1-methoxy-2-propanol** and methanesulfonyl chloride.

#### Materials:

- 1-methoxy-2-propanol
- · Methanesulfonyl chloride
- Triethylamine (or other suitable base)
- Dichloromethane (or other suitable aprotic solvent)
- · Anhydrous magnesium sulfate
- · Stir plate and magnetic stir bar
- Round bottom flask
- Addition funnel



- Ice bath
- Standard glassware for workup and purification

#### Procedure:

- To a solution of 1-methoxy-2-propanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add methanesulfonyl chloride (1.1 eq) dropwise via an addition funnel.
- Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent in vacuo to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel to afford the pure 1-Methoxypropan-2-yl methanesulfonate.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

This protocol outlines a general procedure for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra for a small organic molecule.

#### Instrumentation:

• NMR Spectrometer (e.g., Bruker, Jeol) with a standard probe.

#### Sample Preparation:



- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, D<sub>2</sub>O) in an NMR tube.
- Ensure the sample is fully dissolved; vortex or gently warm if necessary.

#### <sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Solvent: Specify the deuterated solvent used.
- Temperature: Typically room temperature (e.g., 298 K).
- Number of Scans: 16-64 scans, depending on sample concentration.
- Relaxation Delay: 1-5 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: A range covering the expected proton chemical shifts (e.g., -2 to 12 ppm).

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: A standard proton-decoupled <sup>13</sup>C experiment (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans: 1024 or more, as <sup>13</sup>C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: A range covering the expected carbon chemical shifts (e.g., -10 to 220 ppm).

#### Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.



- Integrate the peaks in the <sup>1</sup>H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

## **Mass Spectrometry**

This protocol provides a general procedure for the analysis of a small organic molecule by mass spectrometry.

#### Instrumentation:

• Mass Spectrometer (e.g., LC-MS, GC-MS, or direct infusion).

#### Sample Preparation:

- For LC-MS, dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- For GC-MS, prepare a dilute solution in a volatile solvent (e.g., dichloromethane, ethyl acetate).
- For direct infusion, prepare a dilute solution in a solvent compatible with the ionization source.

#### LC-MS Parameters (Electrospray Ionization - ESI):

- Ionization Mode: Positive and/or negative ion mode.
- Capillary Voltage: Typically 3-5 kV.
- Nebulizer Gas Pressure: Instrument-dependent.
- Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.
- Mass Range: A range appropriate for the expected molecular weight of the analyte and its adducts.

#### GC-MS Parameters (Electron Ionization - EI):



- · Ionization Energy: Typically 70 eV.
- GC Column: A column suitable for the analyte's polarity and volatility.
- Temperature Program: An oven temperature gradient to ensure separation of components and elution of the analyte.
- Mass Range: A range to detect the molecular ion and expected fragment ions.

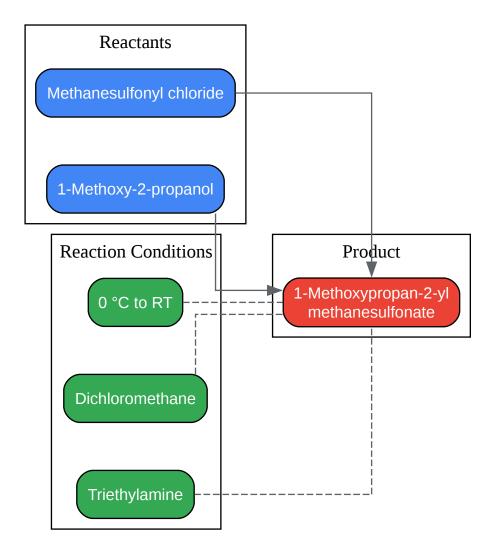
#### Data Analysis:

- Identify the molecular ion peak ([M]+, [M+H]+, [M+Na]+, etc.).
- Analyze the fragmentation pattern to gain structural information.
- Compare the observed m/z values with the theoretical values for the expected molecular formula.

## **Visualization**

The following diagram illustrates the synthetic pathway for **1-Methoxypropan-2-yl methanesulfonate**.





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